molecular formula C6H13NO B1345841 {1-[(Methylamino)methyl]cyclopropyl}methanol CAS No. 959238-63-2

{1-[(Methylamino)methyl]cyclopropyl}methanol

Cat. No.: B1345841
CAS No.: 959238-63-2
M. Wt: 115.17 g/mol
InChI Key: JDQZUWZHXPZFNU-UHFFFAOYSA-N
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Scientific Research Applications

{1-[(Methylamino)methyl]cyclopropyl}methanol has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Methylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with formaldehyde and methylamine under controlled conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{1-[(Methylamino)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of {1-[(Methylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {1-[(Methylamino)methyl]cyclopropyl}methanol: C6H13NO

    Cyclopropylmethanol: C4H8O

    Methylamine: CH5N

    Formaldehyde: CH2O

Uniqueness

This compound is unique due to its cyclopropyl structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile reagent in organic chemistry .

Properties

IUPAC Name

[1-(methylaminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6(5-8)2-3-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQZUWZHXPZFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649366
Record name {1-[(Methylamino)methyl]cyclopropyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-63-2
Record name 1-[(Methylamino)methyl]cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(Methylamino)methyl]cyclopropyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-((methylamino)methyl)cyclopropyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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